(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide
Description
Properties
IUPAC Name |
(NZ)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-2-10-3-6-12(7-4-10)20(18,19)16-11-5-8-14(17)13(15)9-11/h3-9H,2H2,1H3/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENWXVXTEHGQFX-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC(=O)C(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, cyclohexa-2,5-dien-1-one, is brominated using bromine in an inert solvent such as dichloromethane to yield 3-bromo-4-oxocyclohexa-2,5-dien-1-one.
Condensation: The brominated intermediate is then reacted with 4-ethylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features make it a potential candidate for drug development. Its sulfonamide group is known for its biological activity, and the brominated cyclohexadienone moiety can interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In material science, the compound can be used in the design and synthesis of novel materials with specific properties. Its ability to undergo various chemical transformations makes it suitable for the development of functional materials for applications in electronics, catalysis, and more.
Mechanism of Action
The mechanism by which (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the brominated cyclohexadienone moiety can participate in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-ethylbenzenesulfonamide
- N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide
- N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide is unique due to the specific combination of its brominated cyclohexadienone moiety and the 4-ethylbenzenesulfonamide group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
(Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 325.21 g/mol. Its structure features a sulfonamide group, which is often associated with antibacterial properties, and a brominated cyclohexadiene moiety that may contribute to its reactivity and biological interactions.
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases. This inhibition can lead to disrupted metabolic processes in target organisms.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom may enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.
- Cell Cycle Modulation : Some derivatives of sulfonamides have been shown to affect cell cycle progression in cancer cells, potentially leading to apoptosis.
In Vitro Studies
In vitro assays have demonstrated that (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL, suggesting moderate antibacterial potency.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in treating infections caused by resistant bacterial strains. In a murine model of infection, administration of the compound resulted in a statistically significant reduction in bacterial load compared to control groups.
Case Studies
- Case Study 1 : A study conducted on the efficacy of (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide against Pseudomonas aeruginosa showed that the compound reduced biofilm formation by 70% at a concentration of 25 µg/mL. This finding highlights its potential as a therapeutic agent against biofilm-associated infections.
- Case Study 2 : In cancer research, the compound was tested for its ability to induce apoptosis in human breast cancer cell lines (MCF7). Results indicated that treatment with the compound at concentrations above 30 µM led to increased caspase activity and DNA fragmentation, suggesting an apoptotic effect.
Data Summary Table
| Study Type | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| In Vitro | E. coli | 10 - 50 | Significant antibacterial activity |
| In Vitro | Staphylococcus aureus | 10 - 50 | Significant antibacterial activity |
| In Vivo | Murine model | N/A | Reduced bacterial load |
| Cancer Research | MCF7 (breast cancer cells) | >30 | Induction of apoptosis |
| Biofilm Study | Pseudomonas aeruginosa | 25 | 70% reduction in biofilm formation |
Q & A
Basic Research Questions
Q. How can I design a synthetic route for (Z)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-4-ethylbenzenesulfonamide?
- Methodology :
- Start with sulfonamide precursors (e.g., 4-ethylbenzenesulfonamide) and brominated cyclohexadienone derivatives.
- Use coupling reactions (e.g., nucleophilic substitution or condensation) under controlled conditions (e.g., anhydrous solvent, inert atmosphere).
- Optimize reaction parameters (temperature, stoichiometry) using Design of Experiments (DoE) to maximize yield and stereoselectivity .
- Validate intermediates via / NMR and mass spectrometry.
Q. What tools are recommended for resolving the crystal structure of this compound?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (SHELXS for structure solution, SHELXL for refinement).
- Employ WinGX for data integration and visualization, ensuring proper handling of twinning or disorder .
- Cross-validate bond lengths and angles against the Cambridge Structural Database (CSD) to identify deviations .
Q. How do I query the Cambridge Structural Database (CSD) for analogous compounds?
- Methodology :
- Use the CSD’s ConQuest interface with search parameters like functional groups (sulfonamide, cyclohexadienone) and substituents (bromo, ethyl).
- Analyze geometric trends (e.g., dihedral angles, hydrogen-bonding patterns) to infer steric or electronic effects .
Q. What analytical techniques confirm the purity of the synthesized compound?
- Methodology :
- Combine HPLC (≥95% purity threshold) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Use differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced Research Questions
Q. How should I resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Methodology :
- Re-examine refinement parameters in SHELXL (e.g., thermal displacement models, hydrogen atom placement) .
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra, accounting for solvent effects and conformational dynamics.
- Compare computed vs. experimental results using root-mean-square deviation (RMSD) analysis .
Q. What strategies elucidate the reaction mechanism of bromination at the cyclohexadienone ring?
- Methodology :
- Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates.
- Use isotopic labeling (, ) to trace bromine incorporation pathways.
- Perform Hammett analysis to correlate substituent effects with reaction rates .
Q. How can computational chemistry predict the compound’s thermodynamic stability?
- Methodology :
- Calculate Gibbs free energy () via DFT for tautomeric forms (e.g., keto-enol equilibria).
- Simulate potential energy surfaces (PES) to identify metastable states.
- Validate predictions with variable-temperature SCXRD or IR spectroscopy .
Q. What approaches mitigate challenges in refining disordered crystal structures?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
